N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Overview
Description
N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activity and its structural resemblance to other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide typically involves the following steps:
Intramolecular Diels-Alder Reaction: The initial step involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene to form the tricyclic core.
Cyclopropane Ring Opening: The tricyclic intermediate undergoes a cyclopropane ring opening, often facilitated by dissolving metal reductions with metal-ammonia systems.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic ring systems and their reactivity.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of more complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tricyclic structure. The pathways involved may include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
- N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
- N-(2-ethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Uniqueness
N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in biological activity and chemical behavior compared to similar compounds .
Properties
IUPAC Name |
N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-10-3-7-13(8-4-10)18-17(19)16-14-11-5-6-12(9-11)15(14)16/h3-4,7-8,11-12,14-16H,2,5-6,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYROSNMMMFWUCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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